![molecular formula C12H11NO2 B2848006 4-(6-Methoxypyridin-3-yl)phenol CAS No. 1555363-27-3](/img/structure/B2848006.png)
4-(6-Methoxypyridin-3-yl)phenol
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Description
“4-(6-Methoxypyridin-3-yl)phenol” is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used as a building block for the synthesis of some biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(6-Methoxypyridin-3-yl)phenol” is represented by the InChI code1S/C12H11NO2/c1-15-12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3
. This indicates that the molecule consists of a pyridine ring attached to a phenol group via a methoxy group. Physical And Chemical Properties Analysis
“4-(6-Methoxypyridin-3-yl)phenol” has a molecular weight of 201.22 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
4-(6-Methoxypyridin-3-yl)phenol derivatives have been synthesized for various purposes, including the exploration of their structural and chemical properties. For instance, the synthesis processes of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol were studied, highlighting the conditions for obtaining maximum yield and detailed characterization of the product's structure through various analytical techniques, including UV-Vis, IR, NMR, and X-ray single crystal diffraction, demonstrating the compound's stable crystal structure and fluorescence properties (Bai Linsha, 2015).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of similar compounds have been extensively analyzed using quantum chemical calculations, including DFT, to explore their electronic, geometric, and reactive properties. Such studies provide insights into the compounds' potential biological effects, aiding in the design of molecules with desired biological activities (A. Viji et al., 2020).
Biological Activities
Derivatives of 4-(6-Methoxypyridin-3-yl)phenol have shown promise in biological applications, such as inhibiting tumor growth and metastasis. Novel compounds synthesized with modifications, including the introduction of methoxy groups, have been evaluated for their biological activities, demonstrating potential as therapeutic agents against specific types of cancer (Hanbyeol Kwon et al., 2015).
Antioxidant Activities
The antioxidant activities of phenolic acids, including those related to 4-(6-Methoxypyridin-3-yl)phenol, have been investigated, revealing that specific substituents can enhance antioxidant capabilities. These findings have implications for designing molecules with improved antioxidant properties for use in food, pharmaceutical, and cosmetic industries (Jinxiang Chen et al., 2020).
Catalysis and Polymerization
The compound and its derivatives have also found applications in catalysis and polymerization processes. For example, 2-Methoxyethylamino-bis(phenolate)-yttrium complexes have been used for the precision polymerization of vinylpyridine, demonstrating the ability to control polymer tacticity and offering valuable insights into the polymerization mechanism (P. T. Altenbuchner et al., 2015).
properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKXJFBNSXZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridin-3-yl)phenol |
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